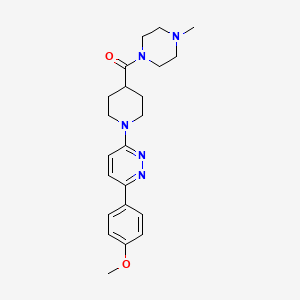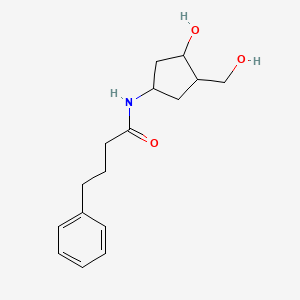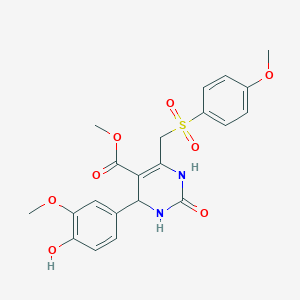
(3-((4,6-二甲基嘧啶-2-基)氧基)吡咯啉-1-基)(4-乙氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is part of a broader class of chemicals studied for their unique molecular structures, synthesis methods, and chemical properties. The specific research on this compound focuses on its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical. However, direct research on this exact compound was not found, suggesting its study may be part of unpublished research or it may be a novel compound not yet explored in available literature.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, including single-crystal X-ray diffraction techniques to determine the crystal structure, showcasing the intricate processes needed to create these molecules. For example, Akkurt et al. (2003) detailed the synthesis and structural investigation of a compound with methoxy and phenyl groups, indicating a method that might be relevant for synthesizing the compound (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone" has been examined using X-ray diffraction, revealing details such as conformational disorder and the nonplanar nature of the pyrimidine ring. This analysis is crucial for understanding how molecular configurations affect the compound's chemical behavior and interactions (Akkurt et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds have been explored, showing how different substituents on the pyrimidine ring or changes in the molecular structure can influence the reactivity and stability of these molecules. For instance, the synthesis and antimicrobial activity of pyrimidinone derivatives indicate the potential for diverse chemical reactivity and biological applications (Hossan et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are determined through various analytical techniques, such as single-crystal X-ray diffraction and NMR spectroscopy. These properties are essential for understanding the compound's behavior in different environments and potential applications (Akkurt et al., 2003).
Chemical Properties Analysis
Chemical properties, like acidity, basicity, and reactivity towards other chemical species, are critical for predicting how this compound interacts in chemical reactions. Studies on similar molecules highlight the importance of the pyrimidinone core and substituents in determining chemical behavior and potential for forming complexes with metals or other organic molecules (Pod''yachev et al., 1994).
科学研究应用
结构分析和分子几何
与"(3-((4,6-二甲基嘧啶-2-基氧基)吡咯烷-1-基)(4-乙氧基苯基)甲酮"结构相关的化合物的研究通常侧重于对分子几何和晶体结构的详细研究。例如,对含吡咯烷环的化合物的研究揭示了它们的信封几何结构,这在它们的化学反应性和与生物靶点的潜在相互作用中起着重要作用(Butcher, Bakare, & John, 2006)。
抗菌和抗癌应用
含嘧啶酮和吡咯烷基团的化合物已被探索其抗菌和抗癌活性。研究已经证明合成了各种具有有希望的抗菌和抗真菌性能的衍生物,与链霉素和富马酸等已有药物相媲美(Hossan et al., 2012)。此外,含嘧啶酮结构的新型吡唑衍生物在体外显示出显著的抗癌活性,突显了这些化合物的治疗潜力(Hafez, El-Gazzar, & Al-Hussain, 2016)。
合成和化学反应性
嘧啶酮衍生物的合成和官能化为创造具有增强生物活性的新化合物提供了宝贵的途径。对含吡咯烷基(1-基)甲酮衍生物的有机锡(IV)配合物的合成研究提供了对其结构特征和作为抗菌剂的潜力的新见解(Singh, Singh, & Bhanuka, 2016)。
非线性光学性质
对嘧啶衍生物的非线性光学(NLO)性质的研究揭示了它们在光电子学和光子学领域的潜在应用。例如,对硫代嘧啶衍生物的研究突出了它们显著的NLO特性,表明它们适用于非线性光学高科技应用(Hussain et al., 2020)。
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific information on this compound, it’s difficult to provide details on its mechanism of action.
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Common hazards might include toxicity, flammability, and reactivity. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .
未来方向
属性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-24-16-7-5-15(6-8-16)18(23)22-10-9-17(12-22)25-19-20-13(2)11-14(3)21-19/h5-8,11,17H,4,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMBZCMNLTKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)


![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)